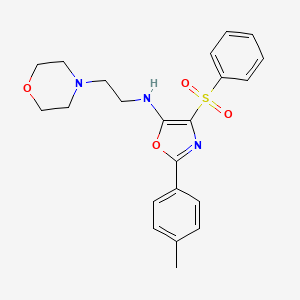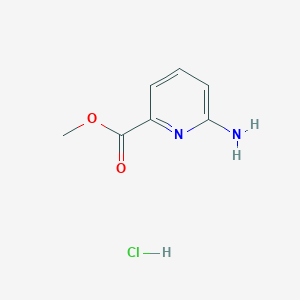
Methyl 6-aminopyridine-2-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-aminopyridine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of pyridine, a basic heterocyclic organic compound, and is known for its versatility and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 6-aminopyridine-2-carboxylic acid.
Methylation: The carboxylic acid group is methylated using methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to form methyl 6-aminopyridine-2-carboxylate.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the process may involve continuous flow reactors and optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) and amines are typically employed.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Amines and alcohols.
Substitution Products: Amides and other substituted pyridines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 6-aminopyridine-2-carboxylate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: The compound is utilized in the development of drugs targeting various diseases, such as cancer and infectious diseases.
Industry: It is employed in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which methyl 6-aminopyridine-2-carboxylate hydrochloride exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways.
Molecular Targets and Pathways:
Enzymes: Inhibition of specific enzymes involved in disease processes.
Receptors: Binding to receptors to modulate biological responses.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-aminopyridine-3-carboxylate hydrochloride
Methyl 3-aminopyridine-4-carboxylate hydrochloride
Methyl 4-aminopyridine-5-carboxylate hydrochloride
Uniqueness: Methyl 6-aminopyridine-2-carboxylate hydrochloride is unique in its structural arrangement and reactivity compared to its analogs. Its specific position of the amino group and carboxylate group on the pyridine ring influences its chemical behavior and applications.
Eigenschaften
IUPAC Name |
methyl 6-aminopyridine-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c1-11-7(10)5-3-2-4-6(8)9-5;/h2-4H,1H3,(H2,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIWLKVWBXBSKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dimethylphenyl)-2-{4-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}acetamide](/img/structure/B2689994.png)
![N-(3-acetylphenyl)-2-[3-(3-chlorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2689995.png)
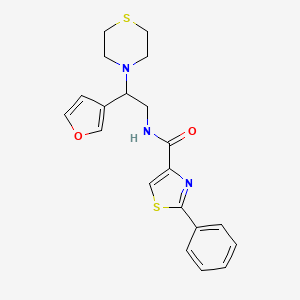
![N-(2,5-dimethoxyphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2690000.png)

![(E)-4-bromo-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2690004.png)
![1-[3-(3-Chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea](/img/structure/B2690005.png)
![N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2690006.png)
![1-benzyl-4-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2690008.png)
![Methyl 4-({[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}carbamoyl)benzoate](/img/structure/B2690009.png)
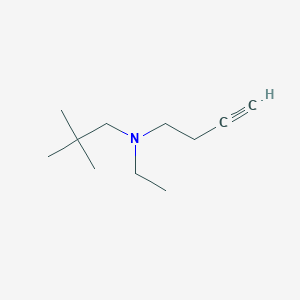
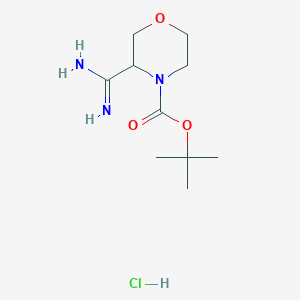
![N-(2,5-dimethylphenyl)-2-{[4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2690012.png)
